
AMG 487
Vue d'ensemble
Description
AMG-487 est un antagoniste puissant et sélectif du récepteur de chimiokine CXCR3. Ce composé est connu pour sa capacité à inhiber la liaison des chimiokines telles que CXCL10 et CXCL11 à CXCR3, qui joue un rôle significatif dans divers processus physiologiques et pathologiques, y compris l'inflammation et les réponses immunitaires .
Méthodes De Préparation
La synthèse de l'AMG-487 implique plusieurs étapes, notamment la formation d'intermédiaires clés et leurs réactions ultérieuresLes conditions réactionnelles impliquent souvent l'utilisation de solvants organiques, de catalyseurs et de réglages de température et de pression spécifiques pour obtenir des rendements optimaux .
En production industrielle, la synthèse de l'AMG-487 est mise à l'échelle à l'aide de méthodes similaires, avec des ajustements apportés pour tenir compte des lots plus importants et garantir une qualité et une pureté constantes. Le processus implique des mesures rigoureuses de contrôle de la qualité pour surveiller l'avancement de la réaction et les caractéristiques du produit final .
Analyse Des Réactions Chimiques
Metabolic Reactions of AMG 487
This compound is metabolized via cytochrome P450 (CYP) enzymes, predominantly CYP3A4 and CYP3A5, resulting in two primary metabolites: M1 (pyridyl N-oxide) and M2 (O-deethylated form) . Further oxidation of M2 produces M3 , a secondary metabolite.
Key Metabolic Pathways:
-
O-Deethylation :
-
Pyridyl N-Oxidation :
-
Secondary Oxidation :
-
M2 undergoes additional oxidation to form M3, involving hydroxylation or further functional group modifications.
-
Table 1: Metabolic Reactions of this compound
Enzyme Interactions and Inhibition
The metabolite M2 demonstrates competitive inhibition of CYP3A enzymes, with a reported inhibition constant () of 0.75 μM . This interaction highlights a feedback mechanism affecting this compound’s own metabolism.
Mechanistic Insights:
-
Binding Site : The trifluoromethoxy (OCF) group in this compound occupies a hydrophobic cleft between transmembrane helices TM1 and TM7 in CYP3A4, facilitating substrate recognition .
-
Structural Influence : The 8-azaquinazolinone core stabilizes interactions with CYP3A4 via π-π stacking with Trp109 and hydrogen bonding to Tyr308 .
Structural Features Influencing Reactivity
The molecular structure of this compound (, MW = 603.59 g/mol) dictates its metabolic fate:
Reactive Sites:
-
Ethoxy Group :
-
Pyridine Ring :
-
Trifluoromethoxy Group :
Chemical Formula and Key Modifications:
Functional Implications of Metabolites
Applications De Recherche Scientifique
Therapeutic Applications
1. Rheumatoid Arthritis
AMG 487 has shown promise in preclinical models of rheumatoid arthritis. In studies involving DBA/1J mice with collagen-induced arthritis, this compound administration resulted in significant reductions in clinical scores and histological markers of inflammation. Specifically, treatment with 5 mg/kg this compound every 48 hours led to the suppression of Th1 and Th17 cell differentiation, indicating its potential as a novel therapeutic strategy for rheumatoid arthritis management .
2. Diabetic Retinopathy
In models of diabetic retinopathy, this compound was found to alleviate damage to the blood-retinal barrier. The compound inhibited oxidative stress and endoplasmic reticulum stress, thereby reducing retinal albumin leakage. These findings suggest that CXCR3 antagonism may be beneficial in preventing early-stage diabetic retinopathy injuries .
3. Experimental Autoimmune Prostatitis
This compound exhibited anti-inflammatory effects in experimental autoimmune prostatitis models. Treatment reduced inflammation and pelvic pain by inhibiting Th1 cell differentiation through the IL-12/STAT4 pathway. This highlights this compound's potential for treating prostate-related inflammatory conditions .
4. Pulmonary Metastasis
In preclinical studies involving SCID and Balb/c mice, this compound significantly reduced pulmonary metastases when administered alongside tumor cells. The treatment led to a notable decrease in the number of pulmonary nodules (62% reduction in human models) and cumulative tumor volume . This suggests that this compound may play a role in cancer therapies aimed at preventing metastasis.
Data Tables
Study Focus | Model | Dosage | Key Findings |
---|---|---|---|
Rheumatoid Arthritis | DBA/1J mice | 5 mg/kg every 48h | Reduced clinical scores and inflammatory markers |
Diabetic Retinopathy | Streptozocin-induced model | Not specified | Alleviated blood-retinal barrier damage |
Autoimmune Prostatitis | EAP mice | Not specified | Diminished inflammatory changes and pelvic pain |
Pulmonary Metastasis | SCID/Balb/c mice | 5 mg/kg twice daily | Significant reduction in pulmonary nodules and tumor volume |
Case Studies
Case Study: Rheumatoid Arthritis
A study involving DBA/1J mice demonstrated that treatment with this compound significantly decreased the levels of pro-inflammatory cytokines such as TNF-α and IL-6 while increasing anti-inflammatory markers like IL-10. These results support the hypothesis that CXCR3 antagonism can effectively modulate immune responses in autoimmune diseases .
Case Study: Diabetic Retinopathy
In a diabetic mouse model, this compound was shown to protect against retinal damage by maintaining the integrity of tight junction proteins like occludin. This protective effect was linked to reduced oxidative stress markers, indicating a potential therapeutic pathway for diabetic retinopathy .
Mécanisme D'action
AMG-487 exerts its effects by selectively binding to the chemokine receptor CXCR3, thereby blocking the interaction between CXCR3 and its ligands, such as CXCL10 and CXCL11. This inhibition prevents the downstream signaling events that lead to immune cell migration and activation .
The molecular targets of AMG-487 include the CXCR3 receptor and the associated signaling pathways that mediate inflammatory and immune responses. By blocking these pathways, AMG-487 can modulate the immune response and reduce inflammation .
Comparaison Avec Des Composés Similaires
AMG-487 est unique parmi les antagonistes de CXCR3 en raison de sa forte puissance et de sa sélectivité. Des composés similaires comprennent d'autres antagonistes de CXCR3 tels que NBI-74330 et SCH-546738, qui inhibent également la liaison des chimiokines à CXCR3 mais peuvent différer dans leurs propriétés pharmacocinétiques et leur efficacité .
Comparé à ces composés, AMG-487 a montré une biodisponibilité orale supérieure et une activité biologique in vivo robuste, ce qui en fait un candidat prometteur pour un développement et une utilisation clinique ultérieurs .
Activité Biologique
AMG 487 is a selective antagonist of the CXC chemokine receptor 3 (CXCR3), which plays a crucial role in various inflammatory and autoimmune diseases. This article presents a comprehensive overview of the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.
This compound inhibits the binding of chemokines such as IP-10 (CXCL10) and ITAC (CXCL11) to CXCR3, thereby preventing the downstream signaling that leads to inflammatory responses. The compound has demonstrated potent inhibitory effects in vitro, with IC50 values of approximately 8.0 nM for IP-10 and 8.2 nM for ITAC . This antagonism results in decreased cell migration and reduced inflammatory cell recruitment in various disease models.
Therapeutic Applications
1. Rheumatoid Arthritis (RA)
In a collagen-induced arthritis (CIA) mouse model, this compound was shown to significantly reduce clinical scores and histological signs of inflammation. Treatment with this compound led to a decrease in Th1, Th17, and Th22 cell populations while increasing regulatory T cells (Tregs), indicating a shift towards an anti-inflammatory response . The compound downregulated pro-inflammatory cytokines such as IL-17A and RORγt while upregulating anti-inflammatory markers like Foxp3 and IL-10 .
2. Diabetic Retinopathy (DR)
this compound has also been investigated for its potential in ameliorating blood-retinal barrier (BRB) disruption associated with diabetic retinopathy. In a streptozocin-induced DR model, this compound treatment improved the integrity of the BRB by reducing oxidative stress and endoplasmic reticulum stress markers, thus protecting retinal endothelial cells from damage .
3. Experimental Autoimmune Prostatitis (EAP)
In EAP mouse models, this compound treatment alleviated inflammatory changes and pelvic pain by inhibiting Th1 cell differentiation through the IL-12/STAT4 pathway. This study highlights its potential as a therapeutic agent for prostate inflammation .
4. Metastatic Cancer Models
this compound has shown efficacy in reducing lung metastasis in breast cancer models by inhibiting CXCR3-mediated migration of tumor cells . In osteosarcoma models, treatment with this compound resulted in fewer metastatic nodules compared to controls, demonstrating its potential in cancer therapy .
Research Findings
The following table summarizes key studies exploring the biological activity of this compound:
Propriétés
IUPAC Name |
N-[(1R)-1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-N-(pyridin-3-ylmethyl)-2-[4-(trifluoromethoxy)phenyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H28F3N5O4/c1-3-43-25-14-10-24(11-15-25)40-30(38-29-27(31(40)42)7-5-17-37-29)21(2)39(20-23-6-4-16-36-19-23)28(41)18-22-8-12-26(13-9-22)44-32(33,34)35/h4-17,19,21H,3,18,20H2,1-2H3/t21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQTKNBPCJKRYPA-OAQYLSRUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=CC=C3)N=C2C(C)N(CC4=CN=CC=C4)C(=O)CC5=CC=C(C=C5)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=CC=C3)N=C2[C@@H](C)N(CC4=CN=CC=C4)C(=O)CC5=CC=C(C=C5)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H28F3N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501025828 | |
Record name | N-((1R)-1-(3-(4-Ethoxyphenyl)-3,4-dihydro-4-oxopyrido(2,3-d)pyrimidin-2-yl)ethyl)-N-(3-pyridinylmethyl)-4-(trifluoromethoxy)-benzeneacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501025828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
603.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
473719-41-4 | |
Record name | AMG-487 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0473719414 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-((1R)-1-(3-(4-Ethoxyphenyl)-3,4-dihydro-4-oxopyrido(2,3-d)pyrimidin-2-yl)ethyl)-N-(3-pyridinylmethyl)-4-(trifluoromethoxy)-benzeneacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501025828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AMG-487 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/355CGR2CBL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.